1,1,1,3-Tetrachlorooctane 1,1,1,3-Tetrachlorooctane
Brand Name: Vulcanchem
CAS No.: 18088-13-6
VCID: VC21045788
InChI: InChI=1S/C8H14Cl4/c1-2-3-4-5-7(9)6-8(10,11)12/h7H,2-6H2,1H3
SMILES: CCCCCC(CC(Cl)(Cl)Cl)Cl
Molecular Formula: C8H14Cl4
Molecular Weight: 252 g/mol

1,1,1,3-Tetrachlorooctane

CAS No.: 18088-13-6

Cat. No.: VC21045788

Molecular Formula: C8H14Cl4

Molecular Weight: 252 g/mol

* For research use only. Not for human or veterinary use.

1,1,1,3-Tetrachlorooctane - 18088-13-6

Specification

CAS No. 18088-13-6
Molecular Formula C8H14Cl4
Molecular Weight 252 g/mol
IUPAC Name 1,1,1,3-tetrachlorooctane
Standard InChI InChI=1S/C8H14Cl4/c1-2-3-4-5-7(9)6-8(10,11)12/h7H,2-6H2,1H3
Standard InChI Key LQGHONGVQHTQDU-UHFFFAOYSA-N
SMILES CCCCCC(CC(Cl)(Cl)Cl)Cl
Canonical SMILES CCCCCC(CC(Cl)(Cl)Cl)Cl

Introduction

Physical and Chemical Properties

1,1,1,3-tetrachlorobutane (C₄H₆Cl₄) is a chlorinated aliphatic compound with four chlorine atoms positioned at the first and third carbon atoms of the butane chain. It possesses distinct physical and chemical characteristics that make it relevant for various applications.

Basic Properties

The fundamental properties of 1,1,1,3-tetrachlorobutane are summarized in Table 1:

PropertyValue
Chemical FormulaC₄H₆Cl₄
Molecular Weight195.90200 g/mol
CAS Number13275-19-9
AppearanceColorless liquid
Density1.394 g/cm³
Boiling Point173.6°C at 760 mmHg
Melting PointNot available
Flash Point55.4°C
Vapor Pressure1.68 mmHg at 25°C
Index of Refraction1.479
Dipole Moment1.68 D

The compound has a relatively high boiling point typical of halogenated hydrocarbons, reflecting the strong intermolecular forces created by the four chlorine atoms . Its density is greater than water, which is characteristic of chlorinated organic compounds .

Structural Characteristics

The molecular structure of 1,1,1,3-tetrachlorobutane features three chlorine atoms at the C-1 position and one chlorine atom at the C-3 position. This arrangement creates an asymmetric distribution of electron density that contributes to its dipole moment of 1.68 D . The SMILES notation for the compound is CC(Cl)CC(Cl)(Cl)Cl, and its InChI key is VNCIRZZEHCGAQP-UHFFFAOYSA-N .

Synthesis Methods

Several synthetic routes have been reported for the preparation of 1,1,1,3-tetrachlorobutane. These methods typically involve chlorination of butane derivatives or addition reactions of chlorine to unsaturated compounds.

Chlorination of Butenes

One common approach to synthesizing 1,1,1,3-tetrachlorobutane involves the progressive chlorination of butene derivatives. Similar to the synthesis of other tetrachlorobutane isomers, this process typically employs chlorine gas with appropriate catalysts or initiators .

Nucleophilic Substitution Reactions

Research by Kooyman and Wagner (1958) demonstrated that 1,1,1,3-tetrachlorobutane can participate in reactions with nucleophilic reagents to form products with the general structure Cl₂C=CH-CHX-CH₃, where X can be various functional groups including hydroxyl, alkoxy, aryloxy, amino, or dialkylamino groups . This indicates potential synthetic utility in creating functionalized derivatives.

Chemical Reactivity

The reactivity profile of 1,1,1,3-tetrachlorobutane is largely determined by its chlorine substituents and their positions within the molecule.

Reactions with Nucleophiles

As mentioned previously, 1,1,1,3-tetrachlorobutane reacts with an excess of nucleophilic reagents to yield products with the structure Cl₂C=CH-CHX-CH₃. These reactions likely involve trichlorobutenes as intermediates, specifically a mixture of 1,1,3-trichlorobutene-1 and 1,1,1-trichlorobutene-2 when using a molecular proportion of alkali .

Dehydrochlorination Reactions

Like other polychlorinated butanes, 1,1,1,3-tetrachlorobutane can undergo dehydrochlorination reactions under basic conditions to form chlorinated butenes. The specific isomers formed depend on the reaction conditions and the orientation of the eliminating groups .

Comparison with Similar Compounds

It is instructive to compare 1,1,1,3-tetrachlorobutane with other tetrachlorobutane isomers and related chlorinated hydrocarbons to understand its distinctive characteristics.

Isomeric Tetrachlorobutanes

Table 2 compares selected properties of different tetrachlorobutane isomers:

CompoundMolecular FormulaDistinctive Features
1,1,1,3-tetrachlorobutaneC₄H₆Cl₄Three chlorines at C-1, one at C-3
1,2,3,4-tetrachlorobutaneC₄H₆Cl₄One chlorine at each carbon
2,2,3,3-tetrachlorobutaneC₄H₆Cl₄Two chlorines each at C-2 and C-3
1,1,3,3-tetrachlorobutaneC₄H₆Cl₄Two chlorines each at C-1 and C-3

Each isomer exhibits different physical properties and reactivity patterns depending on the specific arrangement of chlorine atoms .

Reactivity Differences

The positional isomers of tetrachlorobutane show distinct differences in their chemical behavior. For example, 2,2,3,3-tetrachlorobutane undergoes dehydrochlorination to produce predominantly trans-2,3-dichloro-2-butene , while 1,1,1,3-tetrachlorobutane reacts with nucleophiles to form products with the structure Cl₂C=CH-CHX-CH₃ .

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